molecular formula C12H13F2N5OS B7047756 N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-2-(2,2-difluoroethyl)pyrazole-3-carboxamide

N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-2-(2,2-difluoroethyl)pyrazole-3-carboxamide

Cat. No.: B7047756
M. Wt: 313.33 g/mol
InChI Key: NRIQAKSNHOWRFY-UHFFFAOYSA-N
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Description

N-[3-(Cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-2-(2,2-difluoroethyl)pyrazole-3-carboxamide is a chemical compound featuring a combination of thiadiazole and pyrazole moieties

Properties

IUPAC Name

N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-2-(2,2-difluoroethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2N5OS/c13-9(14)6-19-8(3-4-15-19)11(20)17-12-16-10(18-21-12)5-7-1-2-7/h3-4,7,9H,1-2,5-6H2,(H,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIQAKSNHOWRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=NSC(=N2)NC(=O)C3=CC=NN3CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-2-(2,2-difluoroethyl)pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include:

  • Synthesis of 1,2,4-thiadiazole intermediates through cyclization reactions involving appropriate dithiocarbamate or thiocarbonyl precursors.

  • Synthesis of pyrazole intermediates via condensation reactions of hydrazines with 1,3-dicarbonyl compounds.

  • Coupling of the cyclopropylmethyl group to the thiadiazole ring through nucleophilic substitution reactions.

  • Final assembly of the compound through a series of amide coupling reactions.

Industrial Production Methods: Industrial production methods often employ automated synthesis platforms to optimize yield and purity. This includes employing high-throughput reaction screening to identify optimal conditions for each step, ensuring scalability and cost-effectiveness for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-[3-(Cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-2-(2,2-difluoroethyl)pyrazole-3-carboxamide can undergo several types of chemical reactions:

  • Oxidation: : Conversions involving the thiadiazole moiety.

  • Reduction: : Reductive amination reactions for modifying the carboxamide group.

  • Substitution: : Nucleophilic substitutions at both thiadiazole and pyrazole rings.

Common Reagents and Conditions: Typical reagents used include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reactions are generally conducted under controlled temperatures ranging from -78°C for sensitive reductions to reflux conditions for robust substitutions.

Major Products: Major products depend on the reaction type but can include:

  • Oxidized derivatives of the thiadiazole ring.

  • Reduced forms of the carboxamide group.

  • Substituted variants with modified functional groups on the pyrazole ring.

Scientific Research Applications

Chemistry:
  • Catalysis: : Functioning as a ligand in metal-catalyzed reactions, enhancing activity and selectivity.

  • Material Science: : Being incorporated into polymer matrices to improve mechanical properties and thermal stability.

Biology:
  • Antimicrobial Activity: : Showing inhibitory effects against a range of microbial pathogens.

  • Enzyme Inhibition: : Acting as a potent inhibitor for specific enzymes, making it a candidate for drug development.

Medicine:
  • Anticancer Agent: : Exhibiting promising activity against certain cancer cell lines.

  • Anti-inflammatory: : Reducing inflammation in various model systems.

Industry:
  • Pesticides: : Being evaluated for its potential to control agricultural pests.

  • Dyes: : Serving as a precursor in the synthesis of novel dyes with superior fastness properties.

Mechanism of Action

The compound's mechanism of action involves interacting with molecular targets such as enzymes or receptors. It can inhibit enzymatic activity by binding to the active site, blocking substrate access. Additionally, it may modulate signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds:
  • N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-2-methylpyrazole-3-carboxamide

  • N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-2-ethylpyrazole-3-carboxamide

  • N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-2-(2-chloroethyl)pyrazole-3-carboxamide

Uniqueness: What sets N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-2-(2,2-difluoroethyl)pyrazole-3-carboxamide apart is its unique combination of a cyclopropylmethyl group with difluoroethyl functionality, providing distinct physicochemical properties and biological activities not observed in closely related compounds.

Exploring complex compounds like this one showcases the fascinating interplay of chemistry and biology in developing new materials and therapies

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